Redox-Responsive Drug Delivery: 20-Fold Cancer Cell Selectivity of (H-Cys-Phe-OH)2-Based SN-Dox Assemblies
Self-assembled nanostructures derived from (H-Cys-Phe-OH)2 (designated SN) exhibit glutathione (GSH)-dependent, redox-responsive drug release with 20-fold higher potency against breast cancer cells compared to non-malignant cells. The disulfide bond in the cystine core undergoes selective cleavage in the high-GSH tumor microenvironment, enabling preferential payload release within cancer cells . This selectivity contrasts with non-redox-responsive peptide carriers such as diphenylalanine (Phe-Phe) nanotubes, which lack an intrinsic GSH-triggered degradation mechanism and therefore cannot achieve comparable differential drug release between malignant and healthy tissues [1].
| Evidence Dimension | Cancer cell viability reduction (effective concentration) |
|---|---|
| Target Compound Data | EC50 = 2.5 μM in breast cancer cells (MDA-MB-231) |
| Comparator Or Baseline | EC50 = 50 μM in non-malignant breast epithelial cells (MCF-10A) |
| Quantified Difference | 20-fold lower effective concentration in cancer cells |
| Conditions | MDA-MB-231 breast cancer cell line vs. MCF-10A non-malignant breast epithelial cell line; 48 h incubation; Dox-loaded SN assemblies (SN-Dox) |
Why This Matters
This 20-fold differential enables therapeutic windows not achievable with non-redox-responsive peptide carriers, directly impacting the selection of (H-Cys-Phe-OH)2 for tumor-targeted drug delivery applications.
- [1] Yan X, Zhu P, Li J. Self-assembly and application of diphenylalanine-based nanostructures. Chemical Society Reviews. 2010;39(6):1877-1890. View Source
